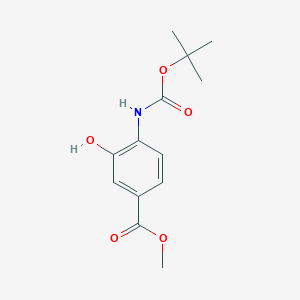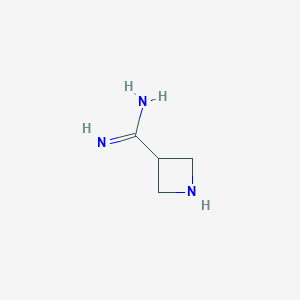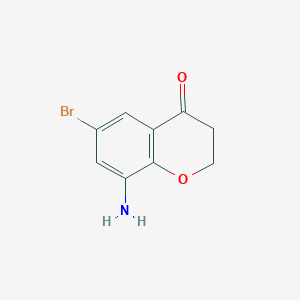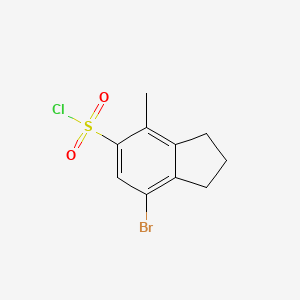
7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
The synthesis of 7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride typically involves multiple steps. One common synthetic route starts with the bromination of 4-methyl-2,3-dihydro-1H-indene to introduce the bromine atom at the 7-position. This is followed by the sulfonylation of the resulting bromo compound using sulfonyl chloride reagents under controlled conditions. The reaction conditions often involve the use of a base such as pyridine or triethylamine to facilitate the sulfonylation reaction .
Analyse Chemischer Reaktionen
7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the sulfonyl group, yielding the corresponding indene derivative.
Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized products.
Common reagents used in these reactions include sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation .
Wissenschaftliche Forschungsanwendungen
7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its reactive sulfonyl chloride group.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other molecules. This reactivity makes it useful in the study of enzyme inhibition, where it can covalently modify active site residues, thereby inhibiting enzyme activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonylchloride include:
4-bromo-5-methyl-2,3-dihydro-1H-indene: This compound lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
7-bromo-1H-indene: This compound also lacks the methyl and sulfonyl chloride groups, resulting in different chemical properties and reactivity.
1H-Indene, 2,3-dihydro-5-methyl-: This compound has a similar indene structure but differs in the position of the substituents.
Eigenschaften
Molekularformel |
C10H10BrClO2S |
|---|---|
Molekulargewicht |
309.61 g/mol |
IUPAC-Name |
7-bromo-4-methyl-2,3-dihydro-1H-indene-5-sulfonyl chloride |
InChI |
InChI=1S/C10H10BrClO2S/c1-6-7-3-2-4-8(7)9(11)5-10(6)15(12,13)14/h5H,2-4H2,1H3 |
InChI-Schlüssel |
FIRMWQYTGNMJJF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CCCC2=C(C=C1S(=O)(=O)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazinedihydrochloride](/img/structure/B13554626.png)

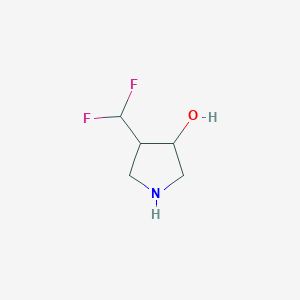
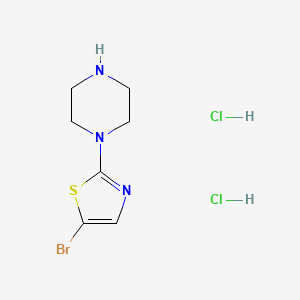
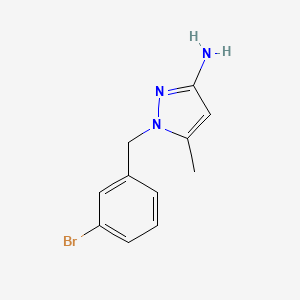

![2-(3-Bromopropyl)benzo[d]thiazole](/img/structure/B13554677.png)

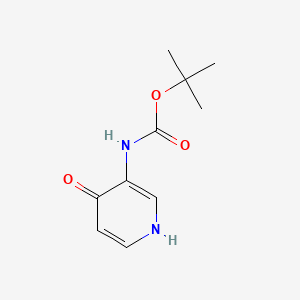

![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate](/img/structure/B13554699.png)
